molecular formula C23H27NO5 B557302 Fmoc-Thr(tBu)-OH CAS No. 71989-35-0

Fmoc-Thr(tBu)-OH

Cat. No.: B557302
CAS No.: 71989-35-0
M. Wt: 397.5 g/mol
InChI Key: LZOLWEQBVPVDPR-VLIAUNLRSA-N
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Description

Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides . A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been reported, which involves several steps including the reaction of L-threonine with thionyl chloride, acylation reaction with fluorenyl methaneoxycarbonyl azide, and reduction by sodium borohydride .


Molecular Structure Analysis

The molecular formula of this compound is C23H27NO5 . The molecular weight is 397.5 g/mol . The InChI string and the SMILES string provide detailed information about its molecular structure .


Chemical Reactions Analysis

This compound can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .

Scientific Research Applications

  • Self-Assembled Structure Formation : Fmoc-Thr(tBu)-OH exhibits the ability to form self-assembled structures. These structures demonstrate morphological transitions at the supramolecular level when altered in concentration and temperature, making it a candidate for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Synthesis of d-Allothreonine Derivatives : It's used in the improved synthesis of protected d-allothreonine derivatives. This process includes the epimerization of l-threonine and subsequent synthesis steps to obtain specific threonine derivatives (Kikuchi & Konno, 2013).

  • Polymer-Supported Synthesis of Acid Derivatives : In the polymer-supported synthesis of specific acid derivatives, this compound serves as a starting material. This approach is relevant in the preparation of compounds like morpholine and thiomorpholine-3-carboxylic acids (Králová et al., 2017).

  • Solid-Phase Peptide Synthesis : This compound plays a crucial role in solid-phase peptide synthesis (SPPS), especially concerning studies around racemization and the development of new protecting groups for amino acids (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Peptide Library Synthesis : this compound is used in the synthesis of peptide libraries, particularly in the context of kinase substrate profiling and the development of potential drug candidates (Gopishetty et al., 2008).

  • Development of Novel Synthesis Strategies : The compound has been used in developing new synthetic routes for specific amino acid derivatives, which are key components in the synthesis of biologically active peptides (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).

Mechanism of Action

Target of Action

Fmoc-Thr(tBu)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized. It is used as a building block in the synthesis of peptides, specifically those containing the amino acid threonine .

Mode of Action

This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protecting group for the amino group during the synthesis. The tBu (tert-butyl) group protects the hydroxyl group of threonine. These protecting groups prevent unwanted side reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are those related to peptide synthesis. The compound is added to a growing peptide chain in a stepwise manner, with the Fmoc group being removed (deprotected) in each step to allow the addition of the next amino acid . This process is repeated until the desired peptide sequence is obtained.

Result of Action

The result of the action of this compound is the successful incorporation of the amino acid threonine into a peptide sequence during solid-phase peptide synthesis . The use of this compound allows for the precise and efficient synthesis of peptides, which can then be used in various applications, including drug development, biochemical studies, and more .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the choice of solvent, temperature, and the specific conditions of the peptide synthesis process . Proper storage conditions are also important to maintain the stability and efficacy of the compound .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Fmoc-Thr(tBu)-OH . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Fmoc-Thr(tBu)-OH continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of complex depsipeptides . As peptides gain attention as potential drugs, the use of this compound in Fmoc/tBu solid-phase synthesis is expected to remain a key method in both research and industrial settings .

Biochemical Analysis

Biochemical Properties

Fmoc-Thr(tBu)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal threonine amino-acid residue . The Fmoc group protects the amino group during peptide bond formation, while the tBu group protects the hydroxyl group of threonine . The interactions of this compound with other biomolecules primarily involve its incorporation into growing peptide chains during solid-phase peptide synthesis .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, depending on the specific sequence and structure of the peptide .

Molecular Mechanism

The molecular mechanism of action of this compound is centered around its role in peptide synthesis. During the synthesis process, the Fmoc group of this compound is removed, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid or peptide . The tBu group is also removed during the final cleavage and deprotection steps, yielding the native threonine residue in the synthesized peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under the conditions used for solid-phase peptide synthesis . Over time, the compound is incorporated into peptides and subsequently deprotected to reveal the native threonine residue . The long-term effects of this compound on cellular function are typically studied in the context of the peptides synthesized using this compound .

Metabolic Pathways

This compound is primarily used in vitro for peptide synthesis, and it is not typically studied in the context of metabolic pathways within living organisms .

Transport and Distribution

As a compound used in vitro for peptide synthesis, it is not typically studied in the context of its transport and distribution within living organisms .

Subcellular Localization

The subcellular localization of this compound is not applicable, as this compound is used in vitro for peptide synthesis and is not typically introduced into living cells .

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218229
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-35-0
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the self-assembly properties of Fmoc-Thr(tBu)-OH?

A1: this compound exhibits intriguing self-assembly properties, forming unique structures beyond conventional spheres and rods. These include fibrous dumbbells, double-sided broomstick-like morphologies [], spheres at lower concentrations that transition to dumbbells at higher concentrations [, ], and temperature-dependent transitions from spheres to rods and dumbbells to elongated dumbbell-rod shapes [].

Q2: What factors influence the morphological transitions in this compound self-assembly?

A2: Several factors play a role:

  • Concentration: At lower concentrations, this compound forms spheres, while higher concentrations lead to dumbbells [, ].
  • Temperature: Heating induces transitions from spheres to rods and from dumbbells to elongated dumbbell-rod shapes [].
  • Solvent: Solvent properties like solubility parameters and crystallization influence the formation of unusual structures [].
  • Molecular Interactions: π–π stacking interactions are key driving forces for structure formation, as demonstrated by co-incubation with tannic acid and urea, as well as solution-state 1H-NMR studies [].
  • Molecular Configuration: Computational modeling suggests that pairs of this compound can interact via head-to-head (HH) or head-to-tail (HT) configurations, with the most favorable probabilities of these interactions contributing to morphological transitions under varying conditions [].

Q3: Can you describe a method for synthesizing Fmoc-O-tert-butyl-L-threoninol using this compound as a starting material?

A3: Yes, a synthesis method for Fmoc-O-tert-butyl-L-threoninol utilizes this compound as a starting material and addresses the challenges of low yield and Fmoc group decomposition during sodium borohydride reduction []. The key steps include:

  1. Reduction of this compound: Sodium borohydride reduction of this compound in tetrahydrofuran yields Z-Thr(tBu)-ol [].
  2. Hydrogenation: Subsequent hydrogenation of Z-Thr(tBu)-ol in methanol generates H-Thr(tBu)-ol [].
  3. Fmoc Protection: Finally, reacting H-Thr(tBu)-ol with N-(9-fluorenylmethoxycarbonyloxy)succinimide yields the desired Fmoc-O-tert-butyl-L-threoninol [].

Q4: How is this compound utilized in solid-phase peptide synthesis?

A4: this compound serves as a valuable building block in solid-phase peptide synthesis. It can be loaded onto various resins, including 2-chlorotrityl chloride resin [, ]. After peptide chain construction using Fmoc chemistry, the tert-butyl protecting group can be easily removed during the final cleavage step using trifluoroacetic acid, often in combination with scavengers like thioanisole [].

Q5: Are there stereoselective applications of this compound in organic synthesis?

A5: Yes, this compound plays a crucial role in the stereoselective synthesis of various heterocyclic compounds:

  • Benzoxazino[4,3-b][1,2,5]thiadiazepinone 6,6-dioxides: Solid-phase synthesis using this compound, followed by specific reaction conditions and cleavage from the resin, yields these compounds with controlled stereochemistry at the newly formed C3 chiral center [].
  • Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives: Similar solid-phase approaches employing this compound, along with the inclusion of triethylsilane in the cleavage cocktail, enable the stereoselective synthesis of these derivatives [].

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